molecular formula C9H10ClNO B8474005 Acetamide, N-(3-chloro-5-methylphenyl)-

Acetamide, N-(3-chloro-5-methylphenyl)-

Cat. No. B8474005
M. Wt: 183.63 g/mol
InChI Key: PKZPIAGUTDNQJG-UHFFFAOYSA-N
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Patent
US08999983B2

Procedure details

Acetic anhydride (6.7 mL) and 3-chloro-5-methyl-phenylamine (5.0 g, 35 mmol) was mixed and stand for 2.0 h. The reaction mixture was cooled to room temperature to give N-(3-chloro-5-methyl-phenyl)acetamide (5.1 g) as light yellow solids in 79% yield: 1H NMR (500 MHz, CDCl3) δ 7.38 (s, 1 H), 7.19 (s, 1 H), 7.12 (s, 1 H), 6.91 (s, 1 H), 2.31 (s, 3 H), 2.16 (s, 3 H).
Quantity
6.7 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C(O[C:5](=[O:7])[CH3:6])(=O)C.[Cl:8][C:9]1[CH:10]=[C:11]([NH2:16])[CH:12]=[C:13]([CH3:15])[CH:14]=1>>[Cl:8][C:9]1[CH:10]=[C:11]([NH:16][C:5](=[O:7])[CH3:6])[CH:12]=[C:13]([CH3:15])[CH:14]=1

Inputs

Step One
Name
Quantity
6.7 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
5 g
Type
reactant
Smiles
ClC=1C=C(C=C(C1)C)N

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC=1C=C(C=C(C1)C)NC(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 5.1 g
YIELD: PERCENTYIELD 79%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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